Cholest-5-en-3-ol (3beta)-, nonanoate

Catalog No.
S610375
CAS No.
1182-66-7
M.F
C36H62O2
M. Wt
526.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholest-5-en-3-ol (3beta)-, nonanoate

CAS Number

1182-66-7

Product Name

Cholest-5-en-3-ol (3beta)-, nonanoate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonanoate

Molecular Formula

C36H62O2

Molecular Weight

526.9 g/mol

InChI

InChI=1S/C36H62O2/c1-7-8-9-10-11-12-16-34(37)38-29-21-23-35(5)28(25-29)17-18-30-32-20-19-31(27(4)15-13-14-26(2)3)36(32,6)24-22-33(30)35/h17,26-27,29-33H,7-16,18-25H2,1-6H3

InChI Key

WCLNGBQPTVENHV-UHFFFAOYSA-N

SMILES

Array

Synonyms

cholesteryl nonanoate, cholesteryl pelargonate

Canonical SMILES

CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

The exact mass of the compound Cholesteryl nonanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

Cholest-5-en-3-ol (3beta)-, nonanoate (CAS 1182-66-7), commonly known as cholesteryl nonanoate or cholesteryl pelargonate, is a saturated, nine-carbon aliphatic ester of cholesterol. In procurement and material science, it is primarily valued as an intermediate-chain mesogen that exhibits enantiotropic liquid crystalline behavior, specifically forming stable smectic and chiral nematic (cholesteric) phases. The compound typically undergoes a solid-to-mesophase transition around 77–80°C and a cholesteric-to-isotropic clearing transition at approximately 90–92°C [1]. Beyond its foundational role in tuning the pitch and phase boundaries of thermochromic mixtures, its saturated acyl chain provides critical oxidative stability and structural rigidity when incorporated into solid lipid nanoparticles (SLNs) and cholestosome drug delivery systems [2].

Generic substitution of cholesteryl nonanoate with other cholesteryl esters severely disrupts both thermal phase behavior and formulation stability. Replacing it with short-chain aliphatic esters (e.g., cholesteryl acetate) eliminates the stable smectic phase entirely, as the smectic phase only emerges when the acyl chain reaches approximately nine carbons[1]. Conversely, substituting it with unsaturated esters like cholesteryl oleate lowers the clearing point by over 40°C and introduces double bonds that are highly susceptible to oxidative degradation during storage [2]. Furthermore, replacing it with aromatic derivatives like cholesteryl benzoate shifts the solid-to-cholesteric transition too high (approx. 145°C), rendering the material unusable for room-temperature or body-temperature thermochromic applications without excessive dilution [3].

Transition Temperature Depression in Thermochromic Blends

Pure cholesteryl nonanoate exhibits a solid-to-mesophase transition at ~77–80°C, while pure cholesteryl benzoate transitions at ~145°C . However, when cholesteryl nonanoate is blended with cholesteryl benzoate and cholesteryl oleyl carbonate, the mixture forms a solid solution that depresses the smectic A to twisted nematic (SA*-N*) phase transition to a highly tunable window of 23.7°C to 36.1°C [1].

Evidence DimensionSolid-to-mesophase / SA*-N* transition temperature
Target Compound Data~77–80°C (Pure), 23.7–36.1°C (in ternary blend)
Comparator Or BaselineCholesteryl benzoate (Pure: ~145°C)
Quantified DifferenceBlending cholesteryl nonanoate with cholesteryl benzoate and cholesteryl oleyl carbonate depresses the transition temperature by over 100°C compared to pure cholesteryl benzoate.
ConditionsDifferential scanning calorimetry (DSC) under precise thermal control.

Buyers must procure cholesteryl nonanoate as a critical blending agent to pull the thermochromic response of rigid aromatic esters down to usable room- or body-temperature ranges.

Mesophase Thermal Window vs. Unsaturated Analogs

The saturation and specific chain length of cholesteryl nonanoate provide a distinct thermal window compared to unsaturated analogs. Cholesteryl nonanoate maintains its cholesteric phase up to an isotropic clearing point of approximately 90–92°C[1]. In contrast, cholesteryl oleate (an 18-carbon unsaturated ester) exhibits a much lower smectic-to-cholesteric transition at 45.4°C and clears to an isotropic liquid at just 50.7°C [2].

Evidence DimensionCholesteric-to-Isotropic Clearing Point
Target Compound Data90–92°C (Cholesteryl nonanoate)
Comparator Or Baseline50.7°C (Cholesteryl oleate)
Quantified DifferenceCholesteryl nonanoate offers a clearing point ~40°C higher than cholesteryl oleate.
ConditionsVolumetric and DSC analysis of chromatographically purified materials.

Procurement for high-temperature industrial thermography or wide-range mesophase formulations requires the higher clearing point of the saturated nonanoate chain.

Rheological Type-II Character and Processability

Cholesteryl nonanoate exhibits complex, non-Newtonian flow behaviors critical for coating applications. Rheological measurements demonstrate that it undergoes shear thinning followed by Newtonian flow in the cholesteric phase, and non-Newtonian flow at high shear rates in the smectic-A phase [1]. Notably, it displays a distinct peak in viscosity at the cholesteric to smectic-A transition, a 'type-II' character that is further enhanced (widening the blue phase temperature range) when doped with 20 wt% 4-octyloxy-4-cyanobiphenyl (8OCB) [1].

Evidence DimensionShear-dependent viscosity across phase transitions
Target Compound DataDistinct viscosity peak at N-SmA transition (Type-II character)
Comparator Or BaselineStandard Newtonian isotropic melts
Quantified DifferenceDistinct shear-thinning and non-Newtonian transition peaks absent in standard isotropic fluids.
ConditionsRheological measurement on cooling from the isotropic phase.

This shear-responsive viscosity dictates the extrusion and coating processability of the compound when manufacturing thermo-responsive membranes or liquid crystal displays.

Room-Temperature Thermochromic Inks and Coatings

Because cholesteryl nonanoate effectively depresses the high melting points of aromatic cholesteryl esters, it is a mandatory precursor for formulating ternary liquid crystal mixtures (often with cholesteryl benzoate and cholesteryl oleyl carbonate) that exhibit color-play between 25°C and 35°C[1].

Lyophilizable Solid Lipid Nanoparticles (SLNs) and Cholestosomes

Leveraging its saturated C9 chain, cholesteryl nonanoate is utilized to construct lipid nanoparticles that can survive lyophilization (freeze-drying) without the destruction of the nanoparticle structure or the premature release of encapsulated nucleic acid payloads, a significant functional difference from standard oxidation-prone liposomes [2].

Thermo-Responsive Drug Delivery Membranes

Binary mixtures of cholesteryl nonanoate (e.g., 64% cholesteryl nonanoate with 36% cholesteryl oleyl carbonate) are embedded into polymer membranes to create pulsatile, on-off drug delivery systems that trigger precisely at human skin temperature (32°C) due to the sharp phase transitions of the lipid blend [3].

XLogP3

12.7

Hydrogen Bond Acceptor Count

2

Exact Mass

526.47498122 Da

Monoisotopic Mass

526.47498122 Da

Heavy Atom Count

38

UNII

4313O7P4XW

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1182-66-7

Wikipedia

Cholesteryl_nonanoate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-nonanoate: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types